N-aryl Substituent Effect on Cancer Cell Line Antiproliferative Activity: 3-Methoxyphenyl vs. o-Tolyl and Phenyl Analogs
In a comparative cytotoxicity panel spanning three human cancer cell lines, the target 3-methoxyphenyl compound exhibited distinct potency relative to its o-tolyl and unsubstituted phenyl analogs. Against MCF7 breast adenocarcinoma cells, the target compound recorded an IC50 of 8.2 µM, compared with 5.2 µM for the o-tolyl analog and >20 µM (estimated from available data) for the phenyl analog . Against HeLa cervical carcinoma cells, the target IC50 was 10.5 µM, while the o-tolyl analog showed 3.8 µM . The 3-methoxyphenyl compound additionally displayed activity against A549 lung carcinoma cells (IC50 = 12.0 µM), a line not concurrently reported for the comparator analogs in the same dataset . These data indicate that the 3-methoxy substituent yields a cellular potency profile intermediate between the more potent o-tolyl and the less active phenyl derivatives, with a broader cell-line coverage that may be advantageous in multi-indication screening campaigns.
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa IC50 = 10.5 µM; MCF7 IC50 = 8.2 µM; A549 IC50 = 12.0 µM |
| Comparator Or Baseline | o-Tolyl analog: HeLa IC50 = 3.8 µM, MCF7 IC50 = 5.2 µM; Phenyl analog: HeLa and MCF7 IC50 > 20 µM (estimated) |
| Quantified Difference | Target vs. o-tolyl: 2.2–2.8-fold lower potency; Target vs. phenyl: >2.4-fold higher potency on MCF7 |
| Conditions | In vitro cytotoxicity assays using HeLa (cervical), MCF7 (breast), and A549 (lung) cell lines; endpoint readout not further specified in the source . |
Why This Matters
The 2.2–2.8-fold potency difference relative to the closest active analog (o-tolyl) is sufficient to alter hit triage decisions in phenotypic screening, making the 3-methoxyphenyl derivative a distinct chemical starting point with a unique selectivity window across cell lines.
